Cas no 15403-10-8 (3-Methoxy-3-methyl-2-butanone oxime)

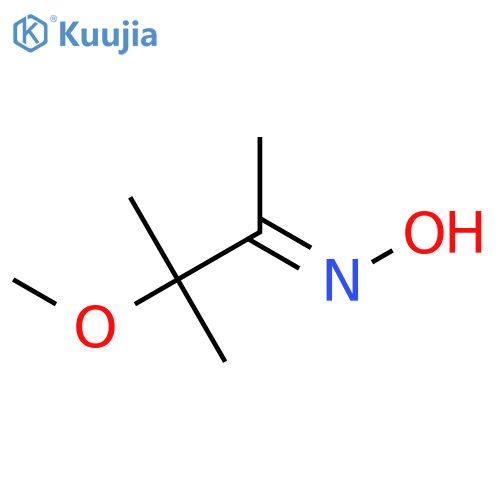

15403-10-8 structure

商品名:3-Methoxy-3-methyl-2-butanone oxime

CAS番号:15403-10-8

MF:C6H13NO2

メガワット:131.172921895981

CID:2917353

3-Methoxy-3-methyl-2-butanone oxime 化学的及び物理的性質

名前と識別子

-

- 3-methoxy-3-methyl-2-butanone oxime

- 3-Methoxy-3-methyl-2-butanone oxime

-

- インチ: 1S/C6H13NO2/c1-5(7-8)6(2,3)9-4/h8H,1-4H3/b7-5+

- InChIKey: RKTUCGMLBXBRGJ-FNORWQNLSA-N

- ほほえんだ: O(C)C(C)(C)/C(/C)=N/O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 118

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 41.8

3-Methoxy-3-methyl-2-butanone oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-399891-1.0g |

N-(3-methoxy-3-methylbutan-2-ylidene)hydroxylamine |

15403-10-8 | 1.0g |

$739.0 | 2023-03-02 | ||

| Enamine | EN300-399891-2.5g |

N-(3-methoxy-3-methylbutan-2-ylidene)hydroxylamine |

15403-10-8 | 2.5g |

$1531.0 | 2023-03-02 | ||

| Enamine | EN300-399891-10.0g |

N-(3-methoxy-3-methylbutan-2-ylidene)hydroxylamine |

15403-10-8 | 10.0g |

$2438.0 | 2023-03-02 | ||

| Enamine | EN300-399891-5.0g |

N-(3-methoxy-3-methylbutan-2-ylidene)hydroxylamine |

15403-10-8 | 5.0g |

$1939.0 | 2023-03-02 |

3-Methoxy-3-methyl-2-butanone oxime 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

15403-10-8 (3-Methoxy-3-methyl-2-butanone oxime) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量